![molecular formula C19H20ClNO2 B2586701 [3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](2-chlorophenyl)methanone CAS No. 478043-17-3](/img/structure/B2586701.png)
[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](2-chlorophenyl)methanone
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Description
[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](2-chlorophenyl)methanone, also known as BIX-01294, is a small molecule inhibitor of G9a, a histone methyltransferase enzyme. G9a is involved in the epigenetic regulation of gene expression, and its overexpression has been linked to various diseases, including cancer and neurological disorders. BIX-01294 has shown promise as a potential therapeutic agent for these conditions.
Scientific Research Applications
Synthesis and Chemical Properties
- Benzoxazinones and benzoxazolinones are part of the 1,2-oxazines and 1,2-benzoxazines compound families. These compounds are synthesized through various methods, including the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. Their importance is highlighted in chiral synthesis and as electrophiles in organic reactions, demonstrating their significant role in synthetic organic chemistry (Sainsbury, 1991).
Environmental and Catalytic Applications
- In environmental science, certain phenolic compounds, which share functional groups with the given chemical, have been studied for their antioxidant properties and potential toxicity. For instance, synthetic phenolic antioxidants (SPAs), which include structures similar to benzoxazinones, have been widely used in industrial products. Their environmental occurrence, human exposure, and toxicity have been extensively reviewed, suggesting a need for understanding the environmental impact of related compounds (Liu & Mabury, 2020).
Antimicrobial and Plant Defense Metabolites
- Benzoxazinoids, including benzoxazinones and benzoxazolinones, are identified as plant defense metabolites with potential antimicrobial properties. The structural backbone of these compounds, particularly the 1,4-benzoxazin-3-one motif, has been evaluated for designing new antimicrobial agents, indicating the relevance of such structures in developing bioactive molecules with potential applications in agriculture and medicine (de Bruijn, Gruppen, & Vincken, 2018).
properties
IUPAC Name |
(3-tert-butyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-19(2,3)17-12-23-16-11-7-6-10-15(16)21(17)18(22)13-8-4-5-9-14(13)20/h4-11,17H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQCMOJWXJHOQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC2=CC=CC=C2N1C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665770 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](2-chlorophenyl)methanone |
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